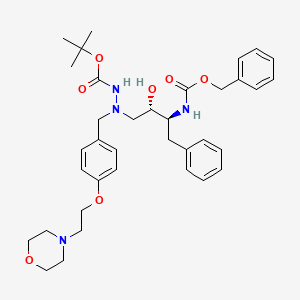
2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
Preparation Methods
The synthesis of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the protection of amino groups using t-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The hydroxyl group is introduced through a selective hydroxylation reaction. The final step involves the coupling of the protected amino and hydroxyl intermediates with the phenyl and morpholinyl ethoxy groups under controlled conditions to yield the desired compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The Boc and Cbz protecting groups can be removed through hydrolysis reactions using acidic or basic conditions, yielding the free amine groups.
Scientific Research Applications
2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its multiple functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
N-Boc-protected amino acids: These compounds share the Boc protecting group but lack the additional functional groups present in the target compound.
Cbz-protected amino acids: These compounds have the Cbz protecting group but do not possess the same level of structural complexity.
Hydroxylated amino acids: These compounds contain hydroxyl groups but lack the Boc and Cbz protecting groups and the phenyl and morpholinyl ethoxy groups.
Properties
CAS No. |
162739-48-2 |
|---|---|
Molecular Formula |
C36H48N4O7 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-36(2,3)47-35(43)38-40(25-29-14-16-31(17-15-29)45-23-20-39-18-21-44-22-19-39)26-33(41)32(24-28-10-6-4-7-11-28)37-34(42)46-27-30-12-8-5-9-13-30/h4-17,32-33,41H,18-27H2,1-3H3,(H,37,42)(H,38,43)/t32-,33-/m0/s1 |
InChI Key |
FPXPKJPMVUUTFX-LQJZCPKCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
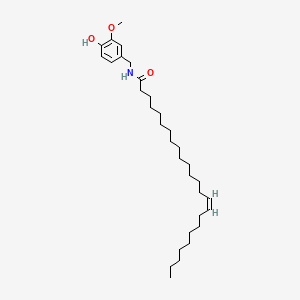

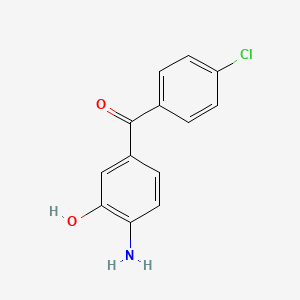
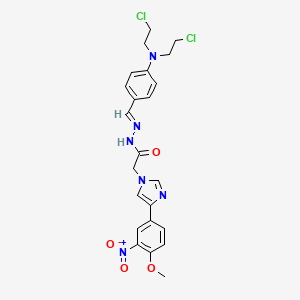
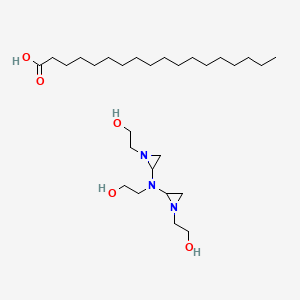
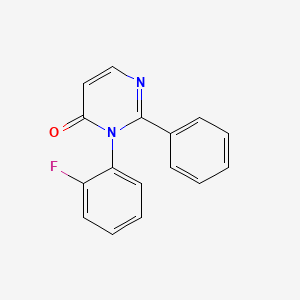



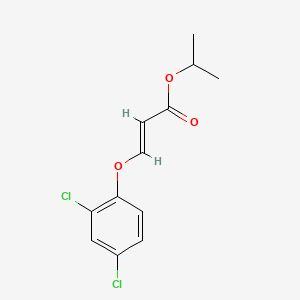
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)

